molecular formula C20H22FNO3 B2494040 [2-(4-Butylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate CAS No. 1794938-48-9

[2-(4-Butylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate

Cat. No.: B2494040
CAS No.: 1794938-48-9
M. Wt: 343.398
InChI Key: XWMLKNWHQLRWOQ-UHFFFAOYSA-N
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Description

[2-(4-Butylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate is a synthetic organic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a combination of aromatic and aliphatic groups, which contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Butylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, which are then subjected to esterification and amidation reactions. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Butylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [2-(4-Butylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

Biologically, this compound has potential applications in the study of enzyme interactions and cellular processes. Its structural features make it a candidate for probing the mechanisms of various biological pathways.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

Industrially, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of [2-(4-Butylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • [2-(4-Butylanilino)-2-oxoethyl] 2-(3-chlorophenyl)acetate
  • [2-(4-Butylanilino)-2-oxoethyl] 2-(3-bromophenyl)acetate
  • [2-(4-Butylanilino)-2-oxoethyl] 2-(3-methylphenyl)acetate

Uniqueness

Compared to similar compounds, [2-(4-Butylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate exhibits unique reactivity and potential biological activities due to the presence of the fluorine atom. This atom can influence the compound’s electronic properties, stability, and interactions with biological targets, making it distinct and valuable for specific applications.

Properties

IUPAC Name

[2-(4-butylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO3/c1-2-3-5-15-8-10-18(11-9-15)22-19(23)14-25-20(24)13-16-6-4-7-17(21)12-16/h4,6-12H,2-3,5,13-14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMLKNWHQLRWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)COC(=O)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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